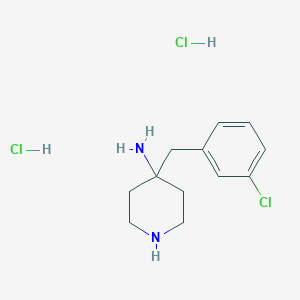

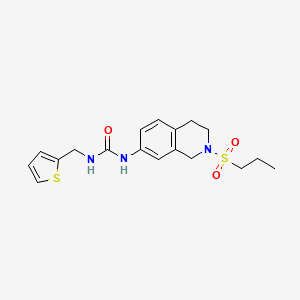

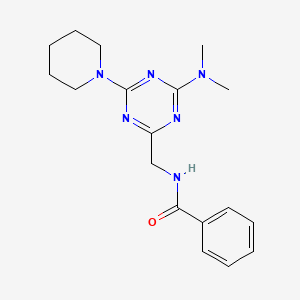

![molecular formula C28H29N5O3S B2664657 N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide CAS No. 923173-36-8](/img/structure/B2664657.png)

N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide” is a compound that has been studied for its unique biochemical properties . It’s part of a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized, exhibiting excellent FLT3 and CDK inhibition and antiproliferative activities .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, a ubiquitous moiety in many alkaloid natural products and drug candidates, has been a subject of considerable research . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. At 100 K, the crystal system is triclinic, with space group P-1. The unit cell dimensions are a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å 3, Z = 2, µ = 0.089 mm −1, D calc = 1.267 g cm −3, F (000) = 524 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. The radiotracer product can be produced in good radiochemical yield (> 60 mCi (2.22 GBq) at end-of-synthesis (EOS)), at high specific activity (molar activity > 11,435 mCi/μmole (423 GBq/μmole) at EOS) and high chemical and radiochemical purity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. It has a high aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption (the C max of 2 was 1100-fold higher than that of 1 in fasted dogs) compared with those of the previously selected compound, 1 .Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamics Studies

The adsorption and corrosion inhibition properties of piperidine derivatives, including those structurally related to the compound , have been investigated. These studies utilized quantum chemical calculations and molecular dynamics simulations to explore the inhibition efficiencies of these compounds on the corrosion of iron. The research found that these derivatives exhibit significant binding energies on metal surfaces, which align with experimental data, indicating their potential use in corrosion inhibition applications (Kaya et al., 2016).

Antimicrobial Evaluation

A series of guanylsulfonamides, including compounds with similar piperidine and pyrimidine components, were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed promising activities against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, as well as fungal strains like Aspergillus flavus and Aspergillus niger, making them interesting candidates for antimicrobial agents (Patel et al., 2007).

Anti-angiogenic and DNA Cleavage Studies

Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and their potential as anti-angiogenic agents evaluated using the chick chorioallantoic membrane (CAM) model. Additionally, their DNA cleavage abilities were assessed, showing significant activities that point towards their applicability in anticancer strategies (Kambappa et al., 2017).

Synthesis and Biological Evaluation

Research into substituted benzenesulfonamides, structurally related to the compound of interest, has shown these derivatives to be potent inhibitors of membrane-bound phospholipase A2. This inhibition has implications in reducing the size of myocardial infarction in animal models, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Oinuma et al., 1991).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O3S/c1-21-20-27(33-18-6-3-7-19-33)31-28(29-21)30-22-10-12-23(13-11-22)32-37(34,35)26-16-14-25(15-17-26)36-24-8-4-2-5-9-24/h2,4-5,8-17,20,32H,3,6-7,18-19H2,1H3,(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQYHLOORWCIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

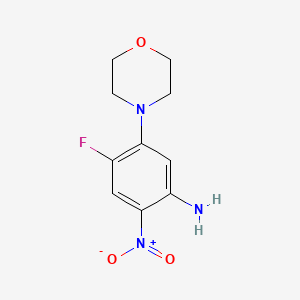

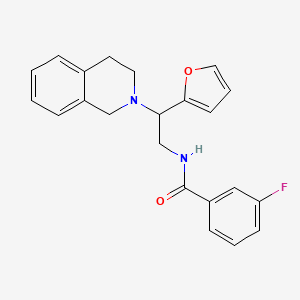

![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)

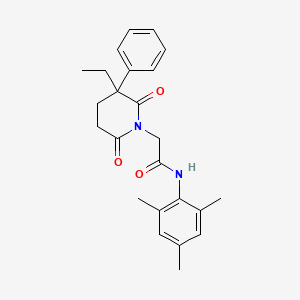

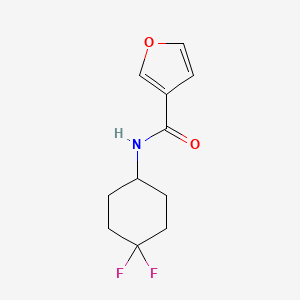

![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)

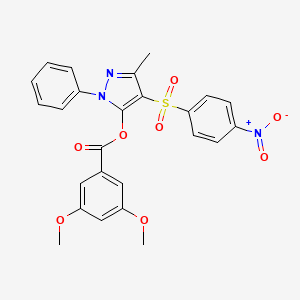

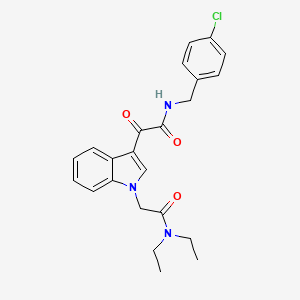

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2664586.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2664597.png)